molecular formula C16H24N2O3S B5417634 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide

3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide

Número de catálogo B5417634
Peso molecular: 324.4 g/mol
Clave InChI: LPCOMNHNVVZNJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, commonly known as CP-690,550, is a small molecule drug that has gained immense attention in the field of immunology. It was first discovered by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons.

Mecanismo De Acción

CP-690,550 selectively inhibits 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways that lead to inflammation and immune responses. This mechanism of action makes CP-690,550 an attractive target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune responses in preclinical and clinical studies. It has also been shown to improve clinical symptoms and disease activity in patients with autoimmune diseases, including rheumatoid arthritis and psoriasis. CP-690,550 has a favorable safety profile, with most adverse events being mild to moderate in severity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CP-690,550 has several advantages for lab experiments, including its high selectivity for 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide and its well-established mechanism of action. However, CP-690,550 is a small molecule drug, which may limit its effectiveness in certain disease states. Additionally, CP-690,550 has a short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the study of CP-690,550. One area of research is the development of more potent and selective 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide inhibitors. Another area of research is the identification of biomarkers that can predict response to CP-690,550 in patients with autoimmune diseases. Additionally, CP-690,550 may have potential applications in the treatment of other diseases, including cancer and infectious diseases. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550.
In conclusion, CP-690,550 is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its selective inhibition of this compound makes it an attractive target for the development of new therapies. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550 and its derivatives.

Métodos De Síntesis

The synthesis of CP-690,550 involves the reaction of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline with 3-cyclopentylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethyl sulfonamide to yield CP-690,550. The synthesis method has been optimized to produce high yields and purity of the final product.

Aplicaciones Científicas De Investigación

CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of transplant rejection and certain types of cancer. CP-690,550 has been tested in preclinical and clinical trials, and its safety and efficacy have been established.

Propiedades

IUPAC Name

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(2)22(20,21)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCOMNHNVVZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.